molecular formula C10H10IN3OS B10798474 4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine

4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B10798474
M. Wt: 347.18 g/mol
InChI Key: UZWIPNXYAJRTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-159: is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-159 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the synthesis of the thiophene starting material .

Industrial Production Methods: Industrial production methods for OSM-S-159 are not well-documented, as the compound is primarily synthesized for research purposes. the general principles of organic synthesis and scale-up processes would apply.

Chemical Reactions Analysis

Types of Reactions: OSM-S-159 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further evaluated for their biological activity .

Mechanism of Action

OSM-S-159 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Uniqueness: OSM-S-159 is unique due to its specific mechanism of action, targeting the asparaginyl-tRNA synthetase in Plasmodium falciparum. This specificity reduces the likelihood of cross-reactivity with human enzymes, making it a promising candidate for further development .

Properties

Molecular Formula

C10H10IN3OS

Molecular Weight

347.18 g/mol

IUPAC Name

4-(6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H10IN3OS/c11-8-5-7-9(16-8)10(13-6-12-7)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

UZWIPNXYAJRTAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2SC(=C3)I

Origin of Product

United States

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